molecular formula C15H10ClF3O3 B3340108 MBX-102 acid CAS No. 23953-39-1

MBX-102 acid

Katalognummer: B3340108
CAS-Nummer: 23953-39-1
Molekulargewicht: 330.68 g/mol
InChI-Schlüssel: DDTQLPXXNHLBAB-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MBX-102 Säureform durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Zu den in diesen Reaktionen verwendeten Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Diabetes Treatment

MBX-102 acid is being investigated as an oral glucose-lowering agent for type 2 diabetes. Clinical studies have demonstrated that it enhances insulin sensitivity and lowers blood glucose levels without the weight gain typically associated with full PPAR-γ agonists like rosiglitazone .

Case Study: ZDF Rat Model
In a study involving Zucker Diabetic Fatty (ZDF) rats, MBX-102 treatment resulted in:

  • Increased glucose infusion rates.
  • Decreased plasma insulin levels.
  • Enhanced glucose disposal rates compared to control groups .
ParameterVehicleMBX-102 (100 mg/kg)
Posttreatment body weight (g)353.4 ± 5.4351.2 ± 6.0
Basal glucose concentration (mg/dl)183.1 ± 20.5134.2 ± 8.1
Clamped glucose concentration (mg/dl)152.2 ± 2.2159.1 ± 1.1
Basal insulin concentration (ng/ml)11.8 ± 1.14.6 ± 1.1

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation, such as metabolic syndrome.

In Vitro Studies
In primary mouse macrophages, this compound reduced pro-inflammatory cytokine levels more effectively than rosiglitazone, indicating robust transrepression activity .

Mechanism of Action
The anti-inflammatory effects are mediated through PPAR-γ-dependent pathways, where this compound represses the expression of inflammatory markers like MCP-1 and IL-6 .

Adipogenesis and Lipid Metabolism

Unlike full PPAR-γ agonists, this compound does not promote adipocyte differentiation or increase adipose tissue mass significantly . This characteristic suggests that it may mitigate some adverse effects associated with traditional TZDs.

Study Insights
Research indicates that MBX-102 selectively modulates PPAR-γ target genes involved in lipid metabolism without driving excessive fat accumulation in adipose tissues .

Comparative Analysis with Other PPAR-γ Agonists

FeatureThis compoundRosiglitazone
TypeSelective Partial AgonistFull Agonist
Insulin SensitizationYesYes
Weight GainMinimalSignificant
Adipocyte DifferentiationNoYes
Anti-inflammatory ActivityHighModerate

Biologische Aktivität

MBX-102 acid, the active metabolite of the compound MBX-102/JNJ-39659100, is a selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) that has garnered attention for its potential therapeutic applications in managing type 2 diabetes and hyperuricemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for clinical use.

Overview of this compound

MBX-102 is a prodrug that is converted to this compound in vivo, which is the form primarily responsible for its biological effects. It was developed as a non-thiazolidinedione (non-TZD) agent aimed at providing glucose-lowering effects without the common side effects associated with TZDs, such as weight gain and edema .

PPAR-γ Agonism : this compound has been characterized as a selective partial agonist of PPAR-γ, demonstrating a lower transactivation potency compared to full agonists like rosiglitazone. Specifically, it shows an EC50 value of approximately 12 μM for PPAR-γ activation, while rosiglitazone has an EC50 around 1.5 μM . This selective activation leads to a unique profile where this compound modulates gene expression related to glucose metabolism without promoting adipocyte differentiation or causing significant weight gain.

Transrepression Activity : In addition to its weak transactivation, this compound exhibits robust transrepression activity, particularly in macrophages. This may contribute to its anti-inflammatory properties and overall therapeutic efficacy in metabolic disorders .

Triglyceride Lowering Effects

In vivo studies using Zucker Diabetic Fatty (ZDF) and ZF rats demonstrated that MBX-102 significantly lowers plasma triglycerides. Notably, it achieved this effect without altering liver weight or hepatic expression levels of PPAR-α target genes . The ability to lower triglycerides is often associated with PPAR-α activation; however, this compound's mechanism appears distinct due to its selective PPAR-γ modulation.

Table 1: Summary of Triglyceride Lowering Studies

Study TypeModel UsedDosage (mg/kg)Triglyceride Reduction (%)
In VivoZDF Rats200Significant
In VivoZF Rats200No effect
In VivoPPAR-α Knockout Mice200Reduced compared to control

Type 2 Diabetes Management

Clinical investigations have indicated that this compound effectively lowers blood glucose levels in diabetic rodent models. Its insulin-sensitizing properties are comparable to those of traditional TZDs but without the associated side effects. This positions MBX-102 as a promising candidate for treating type 2 diabetes .

Hyperuricemia Treatment

Recent studies have also explored the efficacy of MBX-102 in managing hyperuricemia in patients with gout. Initial findings suggest that it may provide significant benefits compared to placebo treatments over a defined period .

Case Studies and Research Findings

Several case studies have highlighted the potential benefits of this compound:

  • Case Study: Insulin Sensitivity Improvement
    A study involving diabetic mice showed that administration of MBX-102 led to improved insulin sensitivity markers compared to untreated controls.
  • Case Study: Anti-inflammatory Effects
    Research indicated enhanced anti-inflammatory responses in macrophages treated with this compound, suggesting potential applications beyond metabolic disorders .

Eigenschaften

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c16-11-6-4-9(5-7-11)13(14(20)21)22-12-3-1-2-10(8-12)15(17,18)19/h1-8,13H,(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTQLPXXNHLBAB-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O[C@H](C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477247
Record name MBX-102 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23953-39-1
Record name MBX-102 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23953-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arhalofenic Acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR4G9V8JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the residue prepared in STEP C above was added water (10 g) and a 36-38% HCl solution (60 g). The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (till completion of the hydrolysis as determined by HPLC) The resulting mixture was then cooled to 60° C. and toluene (125 mL) added. The aqueous phase was discarded and the organic phase washed with water (50 mL). Toluene (about 80 g) was removed by distillation to dry the organic phase. The resulting solution was then cooled to 70° C. and petrol ether 60/90 (250 mL) was added. The resulting solution was further cooled to 37° C. and seeded. The resulting mixture was stirred for 30 minutes at 37° C., the resulting suspension then cooled to 0° C. over about 2.5 hours. The precipitated crystals were filtered off and washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL) to yield wet product. The wet product was dried in a vacuum at 30° C. to yield the title compound as an off-white solid.
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MBX-102 acid
Reactant of Route 2
Reactant of Route 2
MBX-102 acid
Reactant of Route 3
Reactant of Route 3
MBX-102 acid
Reactant of Route 4
Reactant of Route 4
MBX-102 acid
Reactant of Route 5
Reactant of Route 5
MBX-102 acid
Reactant of Route 6
MBX-102 acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.